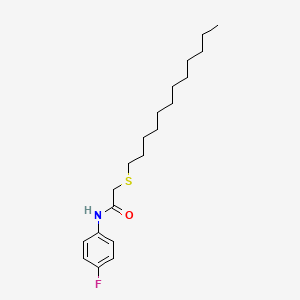

2-(dodecylsulfanyl)-N-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-dodecylsulfanyl-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32FNOS/c1-2-3-4-5-6-7-8-9-10-11-16-24-17-20(23)22-19-14-12-18(21)13-15-19/h12-15H,2-11,16-17H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABRBCFHPLSWML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(=O)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dodecylsulfanyl)-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with dodecylthiol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then acylated using acetic anhydride to yield the final product. The reaction conditions often include:

Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

Catalyst: Acidic or basic catalysts to promote the formation of the intermediate.

Solvent: Organic solvents such as dichloromethane or toluene to dissolve the reactants and intermediates.

Industrial Production Methods

Industrial production of 2-(dodecylsulfanyl)-N-(4-fluorophenyl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(dodecylsulfanyl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amines.

Substitution: Replacement of the fluorine atom with other functional groups.

Scientific Research Applications

2-(dodecylsulfanyl)-N-(4-fluorophenyl)acetamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(dodecylsulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The dodecylsulfanyl group may facilitate membrane penetration, while the 4-fluorophenyl group can interact with biological receptors or enzymes. The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

2-Chloro-N-(4-fluorophenyl)acetamide

- Structure : The chloro substituent at the 2-position replaces the dodecylsulfanyl group.

- Key Findings: Exhibits intramolecular C–H∙∙∙O and intermolecular N–H∙∙∙O hydrogen bonds, stabilizing crystal packing .

2-Azido-N-(4-fluorophenyl)acetamide

- Structure : An azido (-N₃) group replaces the dodecylsulfanyl substituent.

- Key Findings: The azido group introduces explosive reactivity and photolability, which may limit practical applications despite its utility in "click chemistry" . Data: Molecular weight = 223.2 g/mol; No biological activity reported in evidence.

2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

- Structure: A 2-aminophenylsulfanyl group and 4-methoxyphenyl substituent.

- Demonstrated antimicrobial activity, suggesting sulfanyl groups paired with electron-rich aryl rings may enhance bioactivity .

N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide

- Structure : Benzothiazole ring replaces the dodecylsulfanyl group.

- Key Findings: Benzothiazole derivatives are associated with antitumor and antifungal activities. The rigid aromatic system may improve target specificity but reduce solubility . Data: Molecular weight varies with substituents (e.g., trifluoromethyl, nitro); No direct activity comparison to the dodecyl analog.

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

- Structure : Pyrimidinylsulfanyl and methylpyridinyl groups.

- Key Findings: The pyrimidine ring facilitates hydrogen bonding and π-π stacking, critical for interactions with enzymes or receptors. Data: Molecular weight = 303.4 g/mol.

Role of Fluorophenyl and Sulfanyl Groups

- Fluorophenyl Group : Present in all analogs, the 4-fluoro substituent enhances metabolic stability and modulates electronic properties via its electron-withdrawing effect .

- Sulfanyl Variations: Dodecylsulfanyl: High lipophilicity may improve absorption but could complicate aqueous solubility. Aminophenylsulfanyl: Introduces hydrogen-bonding capability, enhancing target engagement . Pyrimidinylsulfanyl: Balances hydrophobicity and aromaticity for optimized drug-like properties .

Biological Activity

2-(Dodecylsulfanyl)-N-(4-fluorophenyl)acetamide is an organic compound characterized by its unique structure, which includes a dodecyl sulfide group and a 4-fluorophenyl group attached to an acetamide backbone. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing available data, including synthetic methods, biological effects, and potential applications.

Synthesis

The synthesis of 2-(dodecylsulfanyl)-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with dodecylthiol in the presence of a catalyst, followed by acylation with acetic anhydride. The reaction conditions generally include moderate temperatures (50-70°C) and organic solvents such as dichloromethane or toluene.

Anticancer Activity

Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, in acute leukemia models, related compounds have been observed to induce significant apoptosis at low concentrations . While direct studies on 2-(dodecylsulfanyl)-N-(4-fluorophenyl)acetamide are lacking, its potential as an anticancer agent warrants further investigation.

The exact mechanism of action for 2-(dodecylsulfanyl)-N-(4-fluorophenyl)acetamide remains unclear. However, it is hypothesized that:

- The dodecyl sulfanyl group facilitates penetration through lipid membranes.

- The 4-fluorophenyl group may interact with specific enzymes or receptors, modulating signaling pathways or inhibiting enzymatic activity.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research into similar compounds provides insights into its potential applications:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(dodecylsulfanyl)-N-(4-fluorophenyl)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as sulfonation of intermediates followed by nucleophilic substitution. For example, sulfanyl group incorporation may require thiol-ene chemistry or coupling reactions with dodecylthiol derivatives. Key reagents include triethylamine (as a base) and solvents like dichloromethane or DMF. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions . Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying the dodecylsulfanyl and 4-fluorophenyl moieties. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O at ~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is ideal for biological assays) .

Q. What initial biological screening assays are recommended to evaluate its antimicrobial or anticancer potential?

- Methodological Answer : For antimicrobial activity, use standardized microdilution assays (e.g., MIC against S. aureus or E. coli). For anticancer screening, employ cell viability assays (MTT/XTT) on cancer cell lines (e.g., MCF-7 or HeLa) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from variations in assay protocols or impurity profiles. To address this:

- Compare activity under standardized conditions (e.g., identical cell lines/media).

- Synthesize structural analogs (e.g., varying alkyl chain lengths) to isolate pharmacophores.

- Use orthogonal assays (e.g., apoptosis markers alongside viability tests) to confirm mechanisms .

Q. What computational strategies are suitable for elucidating interaction mechanisms with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding to enzymes like cyclooxygenase-2 or kinases. Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-target complexes over 100+ ns. Quantitative Structure-Activity Relationship (QSAR) models can guide derivative design .

Q. How can reaction conditions be optimized to mitigate byproducts during large-scale synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for minimizing disulfide byproducts. Scale-up reactions should prioritize solvent recycling (e.g., toluene) and catalyst recovery (e.g., Pd/C filtration) .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

- Methodological Answer : Formulate the compound with co-solvents (PEG-400, DMSO) or cyclodextrins for aqueous solubility. For bioavailability, consider prodrug strategies (e.g., esterification of the acetamide group). Pharmacokinetic studies (rodent models) should monitor plasma half-life and tissue distribution via LC-MS/MS .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if the compound or impurities are responsible?

- Methodological Answer : Purify the compound via column chromatography (silica gel, ethyl acetate/hexane gradient) and repeat assays. Use LC-MS to identify impurities (e.g., oxidation byproducts). Compare cytotoxicity of purified vs. crude batches. If impurities are culprits, refine synthetic protocols (e.g., add antioxidants like BHT) .

Q. Why do enzymatic inhibition assays show variability across laboratories?

- Methodological Answer : Variability may stem from enzyme source (recombinant vs. tissue-extracted) or assay buffers. Standardize protocols using commercial enzyme kits (e.g., Sigma-Aldrich’s COX-2) and pre-incubate compounds with NADPH for cytochrome P450 assays. Include internal controls and validate with statistical models (ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.